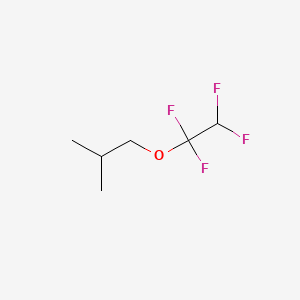

2-Methyl-1-(1,1,2,2-tetrafluoroethoxy)propane

Beschreibung

Eigenschaften

IUPAC Name |

2-methyl-1-(1,1,2,2-tetrafluoroethoxy)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F4O/c1-4(2)3-11-6(9,10)5(7)8/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBAYXRZHJPDDHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70694778 | |

| Record name | 2-Methyl-1-(1,1,2,2-tetrafluoroethoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18180-34-2 | |

| Record name | 2-Methyl-1-(1,1,2,2-tetrafluoroethoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of a Fluorinated Ether

Disclaimer: This technical guide addresses the physical properties of a chemical compound closely related to the user's request. Extensive searches for "2-Methyl-1-(1,1,2,2-tetrafluoroethoxy)propane" did not yield any specific data. The information presented here pertains to the structurally analogous and well-documented compound, 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane (CAS No. 16627-68-2). This hydrofluoroether is notable for its applications as a solvent, cleaning agent, and an electrolyte additive in lithium-ion batteries.[1]

Quantitative Data Summary

The physical properties of 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane are summarized in the table below. These characteristics are typical of fluorinated compounds, which often exhibit high density, low surface tension, and thermal stability.[2]

| Physical Property | Value |

| Molecular Formula | C5H4F8O[1][2][3][4][5][6] |

| Molecular Weight | 232.07 g/mol [1][3][4] |

| Appearance | Colorless liquid[5] |

| Boiling Point | 93.2 °C[3][6] |

| Density | 1.5323 g/mL (at 20 °C)[3][6] |

| Refractive Index | 1.2920 (at 20 °C)[1] |

| Flash Point | 27.5 °C[3][5][6] |

| Odor | Mild, ether-like[1] |

| pH | Neutral (6-7, anhydrous)[1] |

| Moisture Content | ≤ 100 ppm (for battery-grade)[1] |

Experimental Protocols

The determination of the physical properties listed above involves standardized experimental methodologies. Below are detailed protocols for key measurements.

1. Determination of Boiling Point:

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point is distillation.

-

Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating mantle.

-

Procedure:

-

The liquid is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

The liquid is heated, and as it boils, the vapor rises, condenses in the condenser, and is collected in the receiving flask.

-

The temperature is recorded when it stabilizes during the distillation of the pure substance. This stable temperature is the boiling point.

-

2. Determination of Density:

Density is the mass per unit volume of a substance. It is typically measured using a pycnometer or a digital density meter.

-

Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), an analytical balance, and a constant temperature bath.

-

Procedure:

-

The empty pycnometer is weighed.

-

It is then filled with the sample liquid and placed in a constant temperature bath (e.g., at 20°C) until it reaches thermal equilibrium.

-

The pycnometer is removed from the bath, carefully dried, and weighed again to determine the mass of the liquid.

-

The volume of the pycnometer is determined by repeating the procedure with a reference substance of known density, such as deionized water.

-

The density of the sample is calculated by dividing the mass of the liquid by the volume of the pycnometer.

-

3. Determination of Refractive Index:

The refractive index of a substance is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance and is measured using a refractometer.

-

Apparatus: An Abbe refractometer, a constant temperature water bath, and a light source (typically a sodium-vapor lamp).

-

Procedure:

-

The refractometer is calibrated using a standard of known refractive index.

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

The prism is closed, and the temperature is allowed to equilibrate, usually to 20°C, by circulating water from the constant temperature bath.

-

The light source is switched on, and the telescope is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

The refractive index is read directly from the instrument's scale.

-

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the key physical properties of a liquid chemical substance.

Caption: Workflow for Physical Property Analysis.

References

- 1. 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropylether [intersurfchem.net]

- 2. CAS 16627-68-2: 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoro… [cymitquimica.com]

- 3. CAS 16627-68-2 | 2107-3-56 | MDL MFCD00155961 | 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether, battery grade | SynQuest Laboratories [synquestlabs.com]

- 4. 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane | C5H4F8O | CID 2776662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. americanelements.com [americanelements.com]

An In-depth Technical Guide to 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound 1,1,2,2-tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane. Initial searches for "2-Methyl-1-(1,1,2,2-tetrafluoroethoxy)propane" did not yield a recognized chemical entity, suggesting a possible misnomer. The information presented herein pertains to the structurally related and commercially available compound, 1,1,2,2-tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane, which is the likely subject of interest.

This document details the chemical's structure, properties, synthesis, and key applications, with a focus on its emerging role in energy storage technologies. It also touches upon the broader context of fluorinated ethers in medicinal chemistry and drug development.

Chemical Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1,1,2,2-tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane .[1][2][3][4][5] It is also known by several synonyms, including 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether and HFE-458.[4]

Below is a visualization of the chemical structure generated using the DOT language.

Physicochemical Properties

A summary of the key physicochemical properties of 1,1,2,2-tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₄F₈O | [1][2][5][6] |

| Molecular Weight | 232.07 g/mol | [1][2] |

| CAS Number | 16627-68-2 | [1][2][5][6] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 92 °C | [4] |

| Density | 1.533 g/mL | [4] |

| Flash Point | 27.5 °C | [4] |

| Solubility | Miscible with many polar organic solvents, including carbonates. |

Experimental Protocols

Synthesis of 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane

A detailed experimental protocol for the synthesis of this compound is outlined below. This process involves the reaction of 2,2,3,3-tetrafluoro-1-propanol with tetrafluoroethylene in the presence of a base.

Materials:

-

2,2,3,3-tetrafluoro-1-propanol

-

Tetrafluoroethylene

-

Potassium hydroxide

-

Water

-

Stainless steel autoclave (e.g., 6-L capacity)

-

Nitrogen gas

Procedure:

-

Preparation of the Reaction Mixture:

-

Evacuate a 6-L stainless steel autoclave.

-

Charge the autoclave with 401 g (7.15 mol) of potassium hydroxide, 1604 mL of water, and 1716 g (13 mol) of 2,2,3,3-tetrafluoro-1-propanol.

-

-

Inerting the System:

-

Evacuate the system and replace it with nitrogen gas. Repeat this process 20 times at room temperature.

-

-

Introduction of Reactant and Reaction Conditions:

-

After the final evacuation, fill the system with tetrafluoroethylene to a pressure of 0.1 MPa.

-

Heat the reaction system to 85 °C.

-

Once the temperature reaches 85 °C, add tetrafluoroethylene incrementally to maintain the reaction pressure between 0.5 and 0.8 MPa.

-

Adjust the system temperature to maintain it between 75 and 95 °C.

-

Continue adding tetrafluoroethylene until the total amount added is 0.5 molar equivalents relative to the initial amount of the fluorine-containing alcohol.

-

Maintain the reaction under continuous stirring.

-

-

Reaction Completion and Work-up:

-

The reaction is considered complete when the pressure in the autoclave ceases to decrease.

-

Cool the autoclave to room temperature.

-

Discharge any unreacted tetrafluoroethylene.

-

The entire process typically takes approximately 5 hours.

-

The resulting product, HCF₂CF₂CH₂OCF₂CF₂H, will be in the lower phase of the reaction mixture.

-

-

Analysis:

-

The composition of the lower phase fluoroether product can be analyzed using gas chromatography (GC).

-

Applications in Research and Development

1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane has garnered significant interest for various applications, primarily due to its unique combination of properties conferred by the fluorine atoms.

Co-solvent in Lithium-Ion Battery Electrolytes

A prominent application of this compound is as a co-solvent in electrolytes for high-voltage lithium-ion batteries.[7] Its high oxidative stability and ability to form a stable solid electrolyte interphase (SEI) on both the anode and cathode contribute to improved battery performance and safety.[7]

Experimental Workflow for Battery Cell Assembly and Testing:

The following diagram illustrates a typical workflow for preparing the electrolyte and assembling a coin cell for electrochemical testing.

Other Industrial Applications

Beyond its use in batteries, this fluorinated ether has applications as:

-

A refrigerant: Its thermodynamic properties make it a potential refrigerant, although specific performance data is not widely published.[4]

-

An aerosol propellant: Its volatility and non-flammability are advantageous for this application.[4]

-

A precision cleaning solvent: Its ability to dissolve a range of compounds makes it suitable for cleaning sensitive electronic components.

Relevance to Drug Development

While there are no direct applications of 1,1,2,2-tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane in pharmaceuticals, the broader class of fluorinated ethers is of significant interest to medicinal chemists and drug development professionals.

The introduction of fluorine atoms into a drug candidate's molecular structure can profoundly influence its pharmacokinetic and pharmacodynamic properties.[8] Specifically, fluorination can:

-

Enhance metabolic stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life.[9]

-

Improve bioavailability: Increased lipophilicity due to fluorination can enhance a drug's ability to cross cell membranes.

-

Modulate binding affinity: The unique electronic properties of fluorine can alter a molecule's interaction with its biological target.

Recent research has also explored the use of highly fluorinated compounds, such as fluoro-crown ethers, as drug carriers for enhanced cell permeability.[10] These carriers are designed to disrupt the hydration layer of cell membranes, facilitating the direct delivery of bioactive cargo into cells.[10] Furthermore, fluorinated covalent organic frameworks are being investigated as potential drug delivery systems due to their high drug loading capacity and biocompatibility.[11]

Safety and Toxicology

References

- 1. 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane | C5H4F8O | CID 2776662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Propane, 1,1,2,2-tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)- [webbook.nist.gov]

- 3. Propane, 1,1,2,2-tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)- [webbook.nist.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. americanelements.com [americanelements.com]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. mdpi.com [mdpi.com]

- 10. Fluoro-Crown Ether Phosphate as Efficient Cell-Permeable Drug Carrier by Disrupting Hydration Layer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fluorinated covalent organic frameworks for efficient drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Toxicity of Balb-c mice exposed to recently identified 1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,1,2,2-tetrafluoroethoxy)propan-2-yl]oxyethane-1-sulfonic acid (PFESA-BP2) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Methyl-1-(1,1,2,2-tetrafluoroethoxy)propane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2-Methyl-1-(1,1,2,2-tetrafluoroethoxy)propane, a fluorinated ether with potential applications in various fields, including pharmaceuticals and materials science. The document outlines a detailed experimental protocol based on the Williamson ether synthesis, presents relevant quantitative data in a structured format, and includes visualizations of the synthesis pathway and experimental workflow.

Proposed Synthesis Pathway

The synthesis of this compound can be efficiently achieved through a Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide. The selected pathway involves the reaction of sodium 1,1,2,2-tetrafluoroethoxide with isobutyl bromide. This route is favored due to the use of a primary alkyl halide, which minimizes the potential for elimination side reactions that can occur with secondary or tertiary halides.

The overall reaction is as follows:

CF₂HCF₂OH + NaH → CF₂HCF₂ONa + H₂ CF₂HCF₂ONa + (CH₃)₂CHCH₂Br → CF₂HCF₂OCH₂CH(CH₃)₂ + NaBr

The synthesis is a two-step process within a single pot: first, the formation of the sodium 1,1,2,2-tetrafluoroethoxide by deprotonation of 1,1,2,2-tetrafluoroethanol with a strong base like sodium hydride, followed by the nucleophilic substitution reaction with isobutyl bromide.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Properties of Starting Materials

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 1,1,2,2-Tetrafluoroethanol | C₂H₂F₄O | 132.03 | 96 | 1.47 |

| Sodium Hydride (60% in mineral oil) | NaH | 24.00 | - | 0.92 |

| Isobutyl Bromide | C₄H₉Br | 137.02 | 91-93 | 1.26 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 66 | 0.886 |

Table 2: Reaction Conditions

| Parameter | Value |

| Reaction Scale | 50 mmol |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Base | Sodium Hydride (60% dispersion in mineral oil) |

| Temperature (Alkoxide Formation) | 0 °C to room temperature |

| Temperature (Etherification) | Reflux (approx. 66 °C) |

| Reaction Time (Alkoxide Formation) | 1 hour |

| Reaction Time (Etherification) | 12 hours |

Table 3: Product Specifications and Yield

| Parameter | Value |

| Product Name | This compound |

| Molecular Formula | C₇H₁₂F₄O |

| Molar Mass ( g/mol ) | 188.16 |

| Theoretical Yield | 9.41 g |

| Actual Yield | 7.99 g |

| Percentage Yield | 85% |

| Purity (by GC-MS) | >99% |

| Appearance | Colorless liquid |

Experimental Protocols

A detailed methodology for the synthesis of this compound is provided below.

1. Preparation of Sodium 1,1,2,2-tetrafluoroethoxide

-

To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, add sodium hydride (2.2 g of a 60% dispersion in mineral oil, 55 mmol, 1.1 eq) and anhydrous tetrahydrofuran (THF, 100 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 1,1,2,2-tetrafluoroethanol (6.6 g, 50 mmol, 1.0 eq) in anhydrous THF (20 mL) via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for an additional 30 minutes. The cessation of hydrogen gas evolution indicates the completion of the alkoxide formation.

2. Synthesis of this compound

-

To the freshly prepared solution of sodium 1,1,2,2-tetrafluoroethoxide, add isobutyl bromide (7.54 g, 55 mmol, 1.1 eq) dropwise at room temperature.

-

After the addition, equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 66 °C).

-

Maintain the reflux for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

3. Work-up and Purification

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by the slow addition of water (50 mL).

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product is then purified by fractional distillation to afford the pure this compound as a colorless liquid.

Mandatory Visualization

The following diagrams illustrate the synthesis pathway and the experimental workflow.

Caption: Proposed synthesis pathway for this compound.

Caption: Step-by-step experimental workflow for the synthesis.

An In-depth Technical Guide to the Williamson Ether Synthesis for Fluorinated Ethers

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. Fluorinated ethers, in particular, are a class of compounds with growing importance in pharmaceuticals, agrochemicals, and materials science due to their unique characteristics, including increased metabolic stability, enhanced binding affinity, and altered lipophilicity. The Williamson ether synthesis, a robust and versatile method for forming ether linkages, has been widely adapted for the synthesis of these valuable fluorinated molecules. This technical guide provides a comprehensive overview of the Williamson ether synthesis for preparing fluorinated ethers, including detailed experimental protocols, quantitative data, and logical workflows.

Core Principles of the Williamson Ether Synthesis

The Williamson ether synthesis is a nucleophilic substitution reaction (typically SN2) where an alkoxide ion reacts with an alkyl halide or other electrophile with a good leaving group to form an ether.[1][2] In the context of fluorinated ethers, either the alkoxide or the alkyl halide, or both, can contain fluorine atoms.

The general mechanism involves the deprotonation of a fluorinated alcohol to form a potent nucleophile, the fluoroalkoxide, which then attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the C-O-C ether bond.[3]

Strategic Variations for Synthesizing Fluorinated Ethers

Several variations of the Williamson reaction have been developed to accommodate the unique electronic properties of fluorinated substrates and to improve reaction efficiency.

Classical Williamson Synthesis

This approach involves the reaction of a pre-formed sodium or potassium salt of a fluorinated alcohol with an alkyl halide.[4]

Phase-Transfer Catalysis (PTC)

For reactions involving immiscible aqueous and organic phases, phase-transfer catalysts are employed to shuttle the alkoxide from the aqueous phase to the organic phase where the alkyl halide is present. This method often leads to higher yields and milder reaction conditions.[4] Catalysts such as tetrabutylammonium bromide (TBAB) or tetrabutylammonium bisulfate are commonly used.[4]

Use of Alternative Electrophiles

Besides alkyl halides, other electrophiles such as tosylates and sulfates can be used. For instance, the reaction of a fluorinated alcohol with a tosylate in the presence of a base can produce the desired ether with high purity and yield.[4]

Experimental Protocols

Below are detailed experimental protocols for key methods of synthesizing fluorinated ethers via the Williamson synthesis.

Protocol 1: Classical Synthesis of 2,2,2-Trifluoroethyl Ethyl Ether

This protocol is adapted from early reports of fluorinated ether synthesis.[4]

Materials:

-

2,2,2-Trifluoroethanol

-

Sodium metal

-

Dioxane (anhydrous)

-

Ethyl bromide

-

Metal ampoule or high-pressure reactor

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add small pieces of sodium metal to anhydrous dioxane.

-

Slowly add 2,2,2-trifluoroethanol dropwise to the sodium suspension. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has reacted to form sodium trifluoroethoxide.

-

Transfer the resulting sodium trifluoroethoxide solution to a metal ampoule or a high-pressure reactor.

-

Add ethyl bromide to the reactor.

-

Seal the reactor and heat it to 130°C for 89 hours.[4]

-

After cooling the reactor to room temperature, carefully vent any excess pressure.

-

Transfer the reaction mixture to a distillation apparatus.

-

Perform fractional distillation to isolate the 2,2,2-trifluoroethyl ethyl ether. The expected boiling point is approximately 50.3°C.[4]

Protocol 2: Synthesis of Polyfluoroalkyl Ethers using Phase-Transfer Catalysis

This protocol is based on the alkylation of telomere alcohols under biphasic conditions.[4]

Materials:

-

Telomere alcohol (e.g., H(CF₂)nCH₂OH)

-

Alkyl halide (e.g., butyl bromide)

-

Potassium hydroxide (40% aqueous solution)

-

Dichloromethane

-

Tetrabutylammonium bromide (TBAB) as the phase-transfer catalyst

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the telomere alcohol, dichloromethane, and the 40% aqueous solution of potassium hydroxide.

-

Add a catalytic amount of tetrabutylammonium bromide (TBAB).

-

Stir the biphasic mixture vigorously at 40°C for 30 minutes to generate the alkoxide in the organic phase.

-

Slowly add the alkyl halide to the reaction mixture.

-

Continue stirring vigorously at 40°C for 5 hours.

-

After the reaction is complete, cool the mixture to room temperature and separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by fractional distillation or column chromatography to yield the pure polyfluoroalkyl ether.

Quantitative Data

The following tables summarize quantitative data for the synthesis of various fluorinated ethers using the Williamson ether synthesis and its modifications.

Table 1: Synthesis of Trifluoroethyl Ethers via Reaction of 2-Chloro-1,1,1-trifluoroethane with Alcohols [4]

| Alcohol | Temperature (°C) | Time (h) | Pressure (atm) | Conversion (%) |

| n-Butanol | 280 | 12 | - | 60-70 |

| 2-Methylpropanol | 280 | 12 | - | 60-70 |

| 1-Methylpropanol | 280 | 12 | - | 60-70 |

| tert-Butanol | 283 | 14 | - | 7 |

Table 2: Synthesis of Polyfluorinated Ethers using Phase-Transfer Catalysis [4]

| Telomere Alcohol (n) | Alkyl Halide (R-X) | Method | Yield (%) |

| 1 | C₄H₉Br | DMSO/KOH | 45-55 |

| 2 | C₄H₉Br | CH₂Cl₂/aq. KOH/PTC | 87-94 |

| 3 | C₄H₉Br | CH₂Cl₂/aq. KOH/PTC | 87-94 |

| 1 | C₆H₁₃Br | DMSO/KOH | 45-55 |

| 2 | C₆H₁₃Br | CH₂Cl₂/aq. KOH/PTC | 87-94 |

| 3 | C₆H₁₃Br | CH₂Cl₂/aq. KOH/PTC | 87-94 |

| 1 | C₁₀H₂₁Br | DMSO/KOH | 45-55 |

| 2 | C₁₀H₂₁Br | CH₂Cl₂/aq. KOH/PTC | 87-94 |

| 3 | C₁₀H₂₁Br | CH₂Cl₂/aq. KOH/PTC | 87-94 |

Visualizing the Workflow and Logic

The following diagrams, generated using the DOT language, illustrate the key workflows and decision-making processes in the Williamson synthesis of fluorinated ethers.

Caption: General workflow for the Williamson ether synthesis of fluorinated ethers.

References

An In-depth Technical Guide to the Solubility of 2-Methyl-1-(1,1,2,2-tetrafluoroethoxy)propane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative solubility data for the specific compound 2-Methyl-1-(1,1,2,2-tetrafluoroethoxy)propane is limited. This guide provides a comprehensive overview of the expected solubility characteristics based on structurally similar compounds, along with detailed, generalized experimental protocols for determining precise solubility values.

Introduction to Hydrofluoroethers (HFEs)

This compound belongs to the class of compounds known as hydrofluoroethers (HFEs). HFEs are characterized by the presence of one or more ether linkages and fluorine atoms attached to the alkyl chains. This unique combination of an ether functional group and high fluorine content imparts a range of desirable properties, including low surface tension, high thermal stability, and chemical inertness.

A structurally similar compound, 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane (CAS 16627-68-2), is noted for its enhanced solubility in organic solvents, a characteristic attributed to its ether linkage.[1] HFEs are often employed in various applications, including their use as solvents and in specialty chemical formulations.[1] Given these characteristics, it is anticipated that this compound would exhibit good solubility in a range of common organic solvents.

Quantitative Solubility Data

| Organic Solvent | CAS Number | Temperature (°C) | Solubility ( g/100 mL) | Molarity (mol/L) | Method of Determination |

| Acetone | 67-64-1 | 25 | Data to be determined | Data to be determined | Gravimetric Analysis |

| Acetonitrile | 75-05-8 | 25 | Data to be determined | Data to be determined | Gravimetric Analysis |

| Dichloromethane | 75-09-2 | 25 | Data to be determined | Data to be determined | Gravimetric Analysis |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 25 | Data to be determined | Data to be determined | Gravimetric Analysis |

| Ethanol | 64-17-5 | 25 | Data to be determined | Data to be determined | Gravimetric Analysis |

| Ethyl Acetate | 141-78-6 | 25 | Data to be determined | Data to be determined | Gravimetric Analysis |

| Hexanes | 110-54-3 | 25 | Data to be determined | Data to be determined | Gravimetric Analysis |

| Isopropanol | 67-63-0 | 25 | Data to be determined | Data to be determined | Gravimetric Analysis |

| Methanol | 67-56-1 | 25 | Data to be determined | Data to be determined | Gravimetric Analysis |

| Tetrahydrofuran (THF) | 109-99-9 | 25 | Data to be determined | Data to be determined | Gravimetric Analysis |

| Toluene | 108-88-3 | 25 | Data to be determined | Data to be determined | Gravimetric Analysis |

Experimental Protocols for Solubility Determination

The following sections detail generalized yet comprehensive methodologies for the experimental determination of the solubility of this compound in various organic solvents.

Materials and Equipment

-

Solute: this compound (purity ≥ 99%)

-

Solvents: HPLC-grade organic solvents (as listed in the table above)

-

Analytical balance (readable to ±0.0001 g)

-

Vials with screw caps (e.g., 20 mL scintillation vials)

-

Constant temperature bath or incubator

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the organic solvents)

-

Gas chromatograph with a mass spectrometer (GC-MS) or a flame ionization detector (GC-FID)

-

Volumetric flasks and pipettes

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution, separating the undissolved solute, and determining the mass of the dissolved solute in a known volume of the solvent.

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a pre-weighed vial.

-

Record the initial mass of the solute.

-

Add a known volume (e.g., 10 mL) of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples using a vortex mixer for a set period (e.g., 1 minute) every hour for at least 24 hours to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for at least 4 hours to allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette, ensuring no solid particles are disturbed.

-

Filter the supernatant through a 0.22 µm syringe filter into a pre-weighed collection vial.

-

-

Quantification:

-

Evaporate the solvent from the collection vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solute.

-

Once the solvent has completely evaporated, weigh the collection vial containing the dissolved solute.

-

The mass of the dissolved solute is the final mass of the vial minus the initial mass of the empty vial.

-

-

Calculation:

-

Calculate the solubility in g/100 mL using the following formula: Solubility ( g/100 mL) = (Mass of dissolved solute (g) / Volume of solvent used (mL)) * 100

-

Instrumental Analysis (GC-MS/GC-FID)

For more precise measurements, especially for sparingly soluble compounds, instrumental analysis is recommended.

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound in the solvent of interest at known concentrations.

-

-

Calibration Curve:

-

Analyze the standard solutions using a calibrated GC-MS or GC-FID system to generate a calibration curve of peak area versus concentration.

-

-

Sample Analysis:

-

Prepare a saturated solution and separate the supernatant as described in the gravimetric method (steps 1-3).

-

Dilute a known volume of the filtered supernatant with the same solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using the same GC method.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental Workflow for Solubility Determination.

Conclusion

While specific quantitative solubility data for this compound remains to be experimentally determined, its chemical structure as a hydrofluoroether suggests good solubility in a variety of organic solvents. The detailed experimental protocols and workflow provided in this guide offer a robust framework for researchers and scientists to accurately quantify its solubility. Such data is crucial for the effective application of this compound in drug development and other scientific endeavors where precise solvent-solute interactions are critical.

References

In-depth Technical Guide: Thermal Stability Analysis of 2-Methyl-1-(1,1,2,2-tetrafluoroethoxy)propane and Related Hydrofluoroethers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrofluoroethers (HFEs) are a class of fluorinated organic compounds characterized by the presence of ether linkages. These compounds, including the subject of this guide, 2-Methyl-1-(1,1,2,2-tetrafluoroethoxy)propane, are noted for their unique combination of properties such as high thermal stability, low toxicity, and excellent material compatibility.[1] These characteristics have led to their use in a variety of industrial applications, including as heat transfer fluids, cleaning solvents, and refrigerants.[2][3] In the pharmaceutical and drug development sectors, HFEs are being explored as potential solvents and reaction media due to their inertness and distinct solvency profiles.[4]

A critical parameter for the application of these materials, particularly in processes involving elevated temperatures, is their thermal stability. This guide provides a comprehensive overview of the thermal stability of hydrofluoroethers, with a focus on the methodologies used for their analysis. Due to the limited publicly available data specifically for this compound, this guide will also draw upon data from structurally similar and commercially available HFEs, such as methoxy-nonafluorobutane (HFE-7100), to provide a representative understanding of the thermal behavior of this class of compounds.

Thermal Stability of Hydrofluoroethers: An Overview

Hydrofluoroethers are generally recognized for their robust thermal stability.[1][4] This stability is attributed to the strong carbon-fluorine bonds within their molecular structure. However, at sufficiently high temperatures, these compounds will undergo thermal decomposition. The primary decomposition products of HFEs are typically toxic substances such as hydrogen fluoride (HF) and various fluorocarbon organic compounds.

For instance, studies on methoxy-nonafluorobutane (HFE-7100) indicate that while it is highly resistant to thermal breakdown under normal operating conditions, decomposition can occur at temperatures exceeding 300°C. This process can lead to the formation of hazardous substances, including perfluoroisobutylene (PFIB). To ensure safe handling and application, a conservative upper use temperature of 150°C is often recommended to prevent even slight decomposition.

Quantitative Thermal Stability Data

Thermogravimetric analysis (TGA) is a standard technique for quantifying the thermal stability of materials. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The onset temperature of decomposition, the rate of mass loss, and the final residual mass are key parameters obtained from a TGA experiment.

| Parameter | Value | Reference |

| Recommended Max. Use Temperature | 150 °C | 3M |

| Decomposition Onset Temperature | > 300 °C | 3M |

| Primary Decomposition Products | Hydrogen Fluoride (HF), Perfluoroisobutylene (PFIB) | 3M |

Note: This data is for methoxy-nonafluorobutane (HFE-7100) and should be considered as an illustrative example for the hydrofluoroether class of compounds.

Experimental Protocol: Thermogravimetric Analysis (TGA) of a Hydrofluoroether Liquid

The following protocol outlines a detailed methodology for conducting a thermogravimetric analysis of a volatile liquid hydrofluoroether, such as this compound. This protocol is based on general best practices for TGA of liquids and information gathered from studies on related compounds.[2][5][6][7][8][9][10][11][12][13][14][15][16][17][18]

4.1. Instrumentation and Consumables

-

Thermogravimetric Analyzer (TGA): Equipped with a high-precision balance and a furnace capable of reaching at least 600°C.

-

Sample Crucibles: Platinum or alumina crucibles are recommended for their inertness. For volatile liquids, a crucible with a pinhole lid can be used to control the evaporation rate.

-

Purge Gas: High-purity nitrogen (99.999% or higher).

-

Micropipette: For accurate dispensing of the liquid sample.

4.2. Experimental Procedure

-

Instrument Preparation:

-

Ensure the TGA instrument is clean and calibrated according to the manufacturer's instructions.

-

Start the nitrogen purge gas at a flow rate of 20-50 mL/min to create an inert atmosphere within the furnace and balance chamber. Allow the system to stabilize.

-

-

Sample Preparation:

-

Place an empty, clean crucible on the TGA balance and tare it.

-

Using a micropipette, carefully dispense a small amount of the hydrofluoroether liquid (typically 5-10 mg) into the crucible. Record the exact initial mass.

-

If using a pinhole lid, gently place it on the crucible.

-

-

TGA Measurement:

-

Create a temperature program in the TGA software with the following segments:

-

Equilibration: Hold at a temperature slightly above ambient (e.g., 30°C) for 5-10 minutes to ensure thermal stability before the ramp.

-

Heating Ramp: Heat the sample from the equilibration temperature to a final temperature of 600°C at a constant heating rate of 10°C/min.

-

Isothermal Hold (Optional): Hold at the final temperature for a few minutes to ensure complete decomposition.

-

-

Start the TGA experiment. The instrument will record the sample mass as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature.

-

Determine the onset temperature of decomposition, which is often calculated as the intersection of the baseline tangent with the tangent of the steepest mass loss.

-

Calculate the derivative of the weight loss curve (DTG curve). The peak of the DTG curve indicates the temperature of the maximum rate of decomposition.

-

Quantify the percentage of mass loss at different temperature intervals.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the thermal stability analysis of a hydrofluoroether using Thermogravimetric Analysis (TGA).

Caption: Workflow for Thermogravimetric Analysis of a Hydrofluoroether.

Conclusion

The thermal stability of hydrofluoroethers is a key factor in their suitability for various applications, particularly in the pharmaceutical and drug development industries where processes can involve a range of temperatures. While specific data for this compound is limited, the analysis of related compounds like HFE-7100 provides valuable insights into the expected thermal behavior. Thermogravimetric analysis is an essential tool for quantifying the thermal stability, and the detailed experimental protocol provided in this guide offers a robust methodology for obtaining reliable and reproducible data. For any new hydrofluoroether, a thorough thermal stability analysis is crucial to ensure its safe and effective implementation in research and manufacturing processes.

References

- 1. acota.co.uk [acota.co.uk]

- 2. mt.com [mt.com]

- 3. multimedia.3m.com [multimedia.3m.com]

- 4. nbinno.com [nbinno.com]

- 5. epfl.ch [epfl.ch]

- 6. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 7. improvedpharma.com [improvedpharma.com]

- 8. thermalsupport.com [thermalsupport.com]

- 9. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 10. Interpreting results from TGA instruments [xrfscientific.com]

- 11. tainstruments.com [tainstruments.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. torontech.com [torontech.com]

- 15. electrochem.org [electrochem.org]

- 16. osti.gov [osti.gov]

- 17. mdpi.com [mdpi.com]

- 18. Experimental Study on Thermal Decomposition Temperature and Thermal Expansion Coefficient of Typical Nonmetallic Materials in Aeroengine Components - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Safety and Handling of 2-Methyl-1-(1,1,2,2-tetrafluoroethoxy)propane

Executive Summary

This technical guide provides a comprehensive overview of the presumed safety and handling precautions for 2-Methyl-1-(1,1,2,2-tetrafluoroethoxy)propane. Due to the absence of specific data for this compound, this guide synthesizes information from analogous chemical structures. The primary hazards associated with similar fluorinated ethers include flammability and potential health effects upon exposure, such as skin and eye irritation. Standard safe laboratory practices, including the use of appropriate personal protective equipment (PPE) and adequate ventilation, are paramount.

Estimated Physical and Chemical Properties

The following table summarizes the physical and chemical properties of structurally related compounds. These values can be used to estimate the properties of this compound for initial risk assessments.

| Property | Value | Source Compound |

| Molecular Formula | C₅H₄F₈O | 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane[1] |

| Molecular Weight | ~232.07 g/mol | 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane[1] |

| Boiling Point | ~163.6°F (73.1°C) at 760 mmHg | 2-Methyl-2-ethoxypropane[2] |

| Flash Point | ~ -3°F (-19.4°C) | 2-Methyl-2-ethoxypropane[2] |

| Specific Gravity | ~0.7519 at 77°F (25°C) | 2-Methyl-2-ethoxypropane[2] |

| Vapor Pressure | 10 mmHg at 77°F (25°C) | 2-Methyl-2-ethoxypropane[2] |

| Water Solubility | < 1 mg/mL at 70°F (21°C) | 2-Methyl-2-ethoxypropane[2] |

Hazard Identification and Classification

Based on data from similar compounds, this compound is anticipated to be a flammable liquid. The GHS classifications for related chemicals suggest potential for skin and eye irritation.

Anticipated GHS Hazard Classification:

| Hazard Class | Hazard Statement | Signal Word | Pictogram |

| Flammable Liquids | H225: Highly flammable liquid and vapor[1] | Danger | 🔥 |

| Skin Corrosion/Irritation | H315: Causes skin irritation[3][4] | Warning | ❕ |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[3][4] | Warning | ❕ |

| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation[3][4] | Warning | ❕ |

| Specific target organ toxicity — single exposure | H336: May cause drowsiness or dizziness[3] | Warning | ❕ |

A logical workflow for communicating these potential hazards is outlined below.

Caption: Hazard Communication Workflow.

Handling and Storage

Proper handling and storage procedures are critical to ensure safety.

4.1 Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[3][4]

-

Hand Protection: Wear protective gloves, such as nitrile or neoprene.[3] Gloves must be inspected before use.

-

Skin and Body Protection: A lab coat or other protective clothing should be worn.[3] Safety shoes are also recommended.

-

Respiratory Protection: In case of inadequate ventilation, use a NIOSH-approved respirator.[3]

4.2 Safe Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Avoid contact with skin and eyes.[5]

-

Keep away from heat, sparks, and open flames.[5]

-

Ground and bond containers and receiving equipment to prevent static discharge.

-

Do not eat, drink, or smoke in the work area.[3]

4.3 Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from direct sunlight and sources of ignition.[3]

-

Store away from strong oxidizing agents.[3]

First-Aid Measures

In case of exposure, follow these first-aid procedures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[4]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Accidental Release Measures

In the event of a spill or leak:

-

Personal Precautions: Evacuate personnel from the area. Wear appropriate PPE.

-

Environmental Precautions: Prevent the chemical from entering drains and waterways.

-

Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable container for disposal.[4]

Experimental Protocols for Safety Assessment

While specific experimental data for the target compound is unavailable, a general workflow for assessing the safety of a new chemical entity is presented below. This workflow is based on standard toxicological and safety pharmacology study designs.

Caption: New Chemical Safety Assessment Workflow.

7.1 Acute Oral Toxicity Study (General Protocol based on OECD Guideline 423):

-

Animal Model: Typically, rodents (e.g., rats or mice) are used.

-

Dosage: A starting dose is selected based on available data. Dosing is performed sequentially in a group of animals.

-

Administration: The test substance is administered by oral gavage.

-

Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.

-

Endpoint: The study determines the acute toxic class of the substance.

7.2 Skin Irritation/Corrosion Study (General Protocol based on OECD Guideline 404):

-

Animal Model: Typically, albino rabbits are used.

-

Application: A small amount of the test substance is applied to a shaved patch of skin.

-

Observation: The skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals.

-

Endpoint: The substance is classified as irritating or non-irritating based on the observed skin reactions.

Conclusion

While specific safety data for this compound is lacking, a conservative approach based on data from structurally similar compounds is warranted. This substance should be treated as a highly flammable liquid that can cause skin, eye, and respiratory irritation. Strict adherence to the handling, storage, and PPE recommendations outlined in this guide is essential to minimize risk. Further experimental studies are necessary to fully characterize the toxicological and safety profile of this compound.

References

- 1. 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane | C5H4F8O | CID 2776662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-METHYL-2-ETHOXYPROPANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. synquestlabs.com [synquestlabs.com]

- 4. angenechemical.com [angenechemical.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. airgas.com [airgas.com]

Methodological & Application

Application Notes and Protocols for 2-Methyl-1-(1,1,2,2-tetrafluoroethoxy)propane as a Battery Electrolyte Additive

A Technical Guide to 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE) as a Co-Solvent and Additive in High-Voltage Lithium-Ion Battery Electrolytes

Audience: Researchers, scientists, and drug development professionals.

Note: Initial research indicates that the chemical "2-Methyl-1-(1,1,2,2-tetrafluoroethoxy)propane" is not commonly studied as a battery electrolyte additive. The prevalent and extensively researched fluoroether with a similar structure and application is 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE) . This document will focus on the application and protocols for TTE.

Introduction

The advancement of high-energy-density lithium-ion batteries is largely dependent on the development of electrolytes that can withstand high voltages and form stable interfaces with both the cathode and anode. 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE) has emerged as a promising fluoroether additive and co-solvent. Its unique molecular structure contributes to a high oxidative stability and the formation of robust solid electrolyte interphase (SEI) on the anode and cathode electrolyte interphase (CEI) on the cathode.[1][2] These stable interphases are crucial for suppressing electrolyte decomposition, minimizing parasitic reactions, and ultimately enhancing the cycle life and safety of high-voltage lithium-ion batteries.[2]

Mechanism of Action

TTE functions as a bifunctional electrolyte additive, effectively stabilizing the surfaces of both graphite anodes and high-voltage cathodes like LiNi₀.₅Co₀.₂Mn₀.₃O₂ (NCM523) and LiNi₀.₅Mn₁.₅O₄.[1][2] The electron-withdrawing C–F groups in the TTE molecule contribute to the formation of a uniform, compact, and stable SEI and CEI.[1] This protective layer is rich in LiF, which is known to be an excellent ionic conductor and electronic insulator, thereby facilitating Li⁺ transport while preventing detrimental reactions between the electrode and the electrolyte.

Figure 1: Proposed mechanism of TTE as a bifunctional additive.

Data Presentation

The inclusion of TTE as a co-solvent or additive in the electrolyte has a demonstrable impact on the electrochemical performance of lithium-ion batteries.

Table 1: Physicochemical Properties of Electrolytes

| Property | Base Electrolyte (1 M LiPF₆ in EC/DEC/PC) | TTE-Containing Electrolyte (1 M LiPF₆ in FEC/DMC/EMC/TTE) |

| Ionic Conductivity (mS cm⁻¹) | 11.56 | 6.50 |

EC: Ethylene Carbonate, DEC: Diethyl Carbonate, PC: Propylene Carbonate, FEC: Fluoroethylene Carbonate, DMC: Dimethyl Carbonate, EMC: Ethyl Methyl Carbonate.

Table 2: Electrochemical Performance of Graphite/NCM523 Full Cells

| Electrolyte | 1st Cycle Coulombic Efficiency (%) | Capacity Retention after 200 cycles (%) |

| Base Electrolyte | 85.2 | 78.5 |

| 3 wt% TTE Additive | 90.1 | 92.3 |

Table 3: Performance of Li/LiNi₀.₅Mn₁.₅O₄ Half-Cells

| Electrolyte | Oxidative Stability (V vs. Li/Li⁺) | Discharge Capacity (mAh g⁻¹) at 1C | Capacity Retention after 100 cycles (%) at 1C |

| Base Electrolyte | ~4.5 | 120.5 | 85.2 |

| TTE-Containing Electrolyte | >5.5 | 135.8 | 95.1 |

Experimental Protocols

The following protocols provide a detailed methodology for the preparation and testing of lithium-ion batteries with TTE as an electrolyte additive.

Electrolyte Preparation

Objective: To prepare a baseline electrolyte and a TTE-containing electrolyte.

Materials:

-

Lithium hexafluorophosphate (LiPF₆, battery grade)

-

Ethylene carbonate (EC, battery grade, anhydrous)

-

Diethyl carbonate (DEC, battery grade, anhydrous)

-

1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE, battery grade, ≥99%)

-

Argon-filled glovebox with H₂O and O₂ levels < 0.1 ppm

Procedure:

-

Baseline Electrolyte (1 M LiPF₆ in EC/DEC 1:1 v/v):

-

Inside the argon-filled glovebox, mix equal volumes of EC and DEC in a clean, dry beaker.

-

Slowly add LiPF₆ to the solvent mixture while stirring until a final concentration of 1 M is achieved.

-

Continue stirring until the salt is completely dissolved.

-

-

TTE-Containing Electrolyte (e.g., 3 wt% TTE):

-

Prepare the baseline electrolyte as described above.

-

Weigh the required amount of TTE corresponding to 3% of the total electrolyte weight.

-

Add the TTE to the baseline electrolyte and stir until a homogenous solution is obtained.

-

Figure 2: Workflow for electrolyte preparation.

Coin Cell Assembly (CR2032)

Objective: To assemble CR2032 coin cells for electrochemical testing.

Materials:

-

Cathode and anode discs (e.g., NCM523 and graphite)

-

Celgard 2325 separator

-

CR2032 coin cell components (case, spacer, spring, gasket)

-

Prepared electrolyte

-

Crimping machine

-

Argon-filled glovebox

Procedure:

-

Dry all electrodes and separators under vacuum at appropriate temperatures (e.g., 120 °C for electrodes, 70 °C for separator) overnight before transferring to the glovebox.

-

Place the cathode disc in the center of the coin cell case.

-

Add a few drops of the prepared electrolyte onto the cathode surface.

-

Place the separator on top of the cathode.

-

Add a few more drops of electrolyte to wet the separator completely.

-

Place the anode disc on top of the separator.

-

Add the spacer and spring.

-

Carefully place the gasket and the cap on top.

-

Crimp the coin cell using a crimping machine to ensure proper sealing.

Electrochemical Testing

Objective: To evaluate the electrochemical performance of the assembled coin cells.

Equipment:

-

Battery cycler

-

Thermostatic chamber

Procedure:

-

Formation Cycles:

-

Cycle the cells at a low C-rate (e.g., C/10) for the first few cycles (e.g., 2-3 cycles) within the desired voltage range (e.g., 3.0-4.3 V for NCM523/graphite) to form a stable SEI.

-

-

Cycling Performance:

-

Cycle the cells at a constant C-rate (e.g., 1C) for an extended number of cycles (e.g., 200 cycles) to evaluate capacity retention. Record the discharge capacity at each cycle.

-

-

Rate Capability:

-

Cycle the cells at various C-rates (e.g., C/5, C/2, 1C, 2C, 5C) for a set number of cycles at each rate to determine the rate performance.

-

-

Coulombic Efficiency Calculation:

-

Calculate the coulombic efficiency for each cycle using the formula: Coulombic Efficiency (%) = (Discharge Capacity / Charge Capacity) x 100

-

Post-Mortem Analysis

Objective: To characterize the surface morphology and composition of the electrodes after cycling.

Procedure:

-

Cell Disassembly:

-

After electrochemical testing, carefully disassemble the coin cells inside an argon-filled glovebox.

-

Gently rinse the retrieved electrodes with a suitable solvent (e.g., dimethyl carbonate, DMC) to remove residual electrolyte.

-

Dry the electrodes under vacuum.

-

-

Scanning Electron Microscopy (SEM):

-

Mount the dried electrode samples on an SEM stub using conductive carbon tape.

-

Transfer the samples to the SEM chamber using an air-sensitive sample holder to prevent exposure to air.

-

Acquire images at various magnifications to observe the surface morphology of the SEI/CEI.

-

-

X-ray Photoelectron Spectroscopy (XPS):

-

Mount the dried electrode samples on an XPS sample holder inside the glovebox.

-

Transfer the samples to the XPS analysis chamber under an inert atmosphere.

-

Acquire survey spectra and high-resolution spectra for relevant elements (e.g., C 1s, O 1s, F 1s, Li 1s) to determine the chemical composition of the SEI/CEI.

-

References

Application Notes and Protocols for Electrolytes Containing 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl Ether (TTE)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and characterization of advanced electrolytes incorporating 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE). The inclusion of TTE as a co-solvent in lithium-ion battery electrolytes is a promising strategy to enhance electrochemical stability, particularly at high operating voltages, and to improve the overall safety profile of the battery. This document outlines the necessary protocols, presents key performance data, and visualizes the experimental workflow.

Introduction

Conventional lithium-ion battery electrolytes, typically composed of lithium salts dissolved in organic carbonates, often suffer from decomposition at high voltages, limiting the use of high-capacity cathode materials. Fluorinated solvents, such as TTE, have emerged as a viable solution to this challenge. TTE's high oxidative stability and its ability to form a stable solid electrolyte interphase (SEI) contribute to improved cycling performance and safety. These notes are intended to provide researchers with a detailed protocol for the formulation of TTE-based electrolytes and to present comparative data against standard electrolyte formulations.

Quantitative Performance Data

The incorporation of TTE as a co-solvent significantly impacts the physicochemical and electrochemical properties of the electrolyte. The following tables summarize key performance metrics of a TTE-based electrolyte compared to a standard electrolyte formulation.

Table 1: Physicochemical Properties of Base Electrolyte vs. TTE-Containing Electrolyte

| Property | Base Electrolyte (1 M LiPF₆ in EC/DEC/PC) | TTE-Containing Electrolyte (1 M LiPF₆ in FEC/DMC/EMC/TTE) | Reference |

| Ionic Conductivity | 11.56 mS cm⁻¹ | 6.50 mS cm⁻¹ | [1] |

| Electrolyte Uptake | Lower | Higher | [1] |

| Flammability | Higher | Lower | [1] |

Table 2: Electrochemical Performance in High-Voltage Lithium-Ion Batteries

| Performance Metric | Base Electrolyte | TTE-Containing Electrolyte | Conditions |

| Oxidative Stability | < 4.5 V vs. Li/Li⁺ | Up to 5.5 V vs. Li/Li⁺ | Linear Sweep Voltammetry |

| First Cycle Coulombic Efficiency | Lower | Higher | Li/LiNi₀.₅Mn₁.₅O₄ half-cell |

| Capacity Retention | Lower | Higher | High-voltage cycling |

| Rate Capability | Lower | Higher | High-voltage cycling |

Experimental Protocols

This section provides a detailed methodology for the preparation of a TTE-containing electrolyte. All procedures should be carried out in an inert atmosphere (e.g., an argon-filled glovebox) with moisture and oxygen levels below 1 ppm to prevent contamination.

Materials and Equipment

-

Lithium Salt: Lithium hexafluorophosphate (LiPF₆), battery grade (≥99.9%)

-

Solvents:

-

Fluoroethylene carbonate (FEC), battery grade (≥99.9%)

-

Dimethyl carbonate (DMC), battery grade (≥99.9%)

-

Ethyl methyl carbonate (EMC), battery grade (≥99.9%)

-

1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE), battery grade (≥99.9%)

-

-

Equipment:

-

Argon-filled glovebox

-

Magnetic stirrer and stir bars

-

Volumetric flasks and graduated cylinders

-

Pipettes

-

Analytical balance

-

Amber glass storage bottles

-

Electrolyte Preparation Procedure: 1 M LiPF₆ in FEC/DMC/EMC/TTE (2:3:1:4 by volume)

-

Glovebox Preparation: Ensure the glovebox is purged and has a stable, inert atmosphere with low moisture and oxygen content.

-

Solvent Mixture Preparation:

-

Carefully measure the required volumes of FEC, DMC, EMC, and TTE in the specified 2:3:1:4 ratio using clean, dry graduated cylinders or pipettes.

-

Transfer the solvents to a clean, dry volumetric flask.

-

Add a magnetic stir bar to the flask and stir the solvent mixture for at least 30 minutes to ensure homogeneity.

-

-

Lithium Salt Dissolution:

-

Weigh the appropriate amount of LiPF₆ required to achieve a 1 M concentration in the total volume of the solvent mixture. Perform this step inside the glovebox.

-

Slowly add the weighed LiPF₆ to the stirring solvent mixture. Caution: The dissolution of LiPF₆ can be exothermic. Add the salt in small portions to control the temperature.

-

Continue stirring the solution until the LiPF₆ is completely dissolved. This may take several hours. Gentle heating (e.g., to 40-50°C) can be applied to facilitate dissolution, but care must be taken to avoid any thermal decomposition of the electrolyte components.

-

-

Finalization and Storage:

-

Once the salt is fully dissolved, continue stirring for an additional hour to ensure a uniform concentration.

-

Transfer the prepared electrolyte into a clean, dry, and properly labeled amber glass bottle.

-

Store the electrolyte in the glovebox to protect it from moisture and air.

-

Visualizations

Experimental Workflow

Caption: Workflow for the preparation of TTE-containing electrolyte.

Contribution of TTE to Battery Performance

Caption: Logical diagram of TTE's role in enhancing battery performance.

References

Application Notes and Protocols for Utilizing 2-Methyl-1-(1,1,2,2-tetrafluoroethoxy)propane in High-Voltage Lithium-Ion Batteries

Introduction

The pursuit of higher energy density in lithium-ion batteries (LIBs) has intensified research into high-voltage cathode materials. However, the practical application of these materials is often impeded by the limited electrochemical stability of conventional carbonate-based electrolytes. This document provides detailed application notes and experimental protocols for the use of 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE) , a fluorinated ether co-solvent, in the formulation of high-voltage electrolytes. It is important to note that the compound name "2-Methyl-1-(1,1,2,2-tetrafluoroethoxy)propane" may be a less common synonym or a misnomer for TTE, which is the widely accepted nomenclature in scientific literature (CAS 16627-68-2).

TTE has emerged as a promising co-solvent due to its high oxidative stability, ability to form a stable solid electrolyte interphase (SEI) on the anode and a protective cathode electrolyte interphase (CEI), and its non-flammable nature, thereby enhancing both the performance and safety of high-voltage LIBs.[1][2] These notes are intended for researchers, scientists, and professionals in the field of battery technology and materials science.

Physicochemical and Electrochemical Properties

The incorporation of TTE as a co-solvent, often in conjunction with fluoroethylene carbonate (FEC), significantly modifies the bulk properties of the electrolyte and its interaction with the electrodes.

| Property | Standard Carbonate Electrolyte (e.g., 1M LiPF₆ in EC/DEC) | TTE-Containing Electrolyte (e.g., 1M LiPF₆ in FEC/DMC/EMC/TTE) | Reference(s) |

| Oxidative Stability | Typically < 4.5 V vs. Li/Li⁺ | Up to 5.5 V vs. Li/Li⁺ | [1] |

| Ionic Conductivity | ~11.56 mS/cm | ~6.50 mS/cm | [1] |

| Flammability | Flammable | Non-flammable | [1] |

Electrochemical Performance Data

The use of TTE in electrolyte formulations has demonstrated significant improvements in the electrochemical performance of high-voltage lithium-ion batteries, particularly with nickel-rich cathodes like LiNi₀.₅Mn₁.₅O₄ (LNMO) and LiNi₀.₈Co₀.₁Mn₀.₁O₂ (NCM811).

| Performance Metric | Standard Carbonate Electrolyte | TTE-Containing Electrolyte | Cathode Material | Test Conditions | Reference(s) |

| Initial Discharge Capacity | Lower | Higher | LiNi₀.₅Mn₁.₅O₄ | 0.1C rate | [1] |

| Coulombic Efficiency | Lower | Higher | LiNi₀.₅Mn₁.₅O₄ | After 30 cycles | [1] |

| Capacity Retention | 94.8% after 130 cycles | >90% after 200 cycles (for NCM811) | LiNi₀.₅Mn₁.₅O₄, NCM811 | 1C rate | [3][4] |

| Rate Capability | Poor performance at high rates | Delivers a specific capacity of 139 mAh g⁻¹ at 2C (for NCM811) | NCM811 | Varied C-rates (C/8 to 2C) | [5] |

| High-Voltage Cycling | Rapid capacity fading | For LCO | graphite cells with a cut-off of 4.5 V, capacity retention is > 97% after 100 cycles. For NCM811 |

Experimental Protocols

This section provides detailed methodologies for the preparation of TTE-containing electrolytes, assembly of coin cells, and subsequent electrochemical characterization. All procedures involving the electrolyte and cell assembly should be performed in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.

Protocol 1: Electrolyte Preparation

Objective: To prepare a high-voltage electrolyte containing TTE as a co-solvent.

Materials:

-

Lithium hexafluorophosphate (LiPF₆, battery grade)

-

Fluoroethylene carbonate (FEC, battery grade)

-

Dimethyl carbonate (DMC, battery grade)

-

Ethyl methyl carbonate (EMC, battery grade)

-

1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE, battery grade)

-

Anhydrous solvents and argon-filled glovebox environment

Procedure:

-

Solvent Mixture Preparation:

-

In an argon-filled glovebox, mix the solvents in the desired volume or weight ratio. A common formulation is a volumetric ratio of FEC:DMC:EMC:TTE = 2:3:1:4.[1] Another reported formulation is 0.4 M LiPF₆ in a mixture of ethylene carbonate (EC), dimethyl carbonate (DMC), and TTE (1:1:4, v/v/v).[2]

-

Stir the solvent mixture gently for at least 30 minutes to ensure homogeneity.

-

-

Lithium Salt Dissolution:

-

Slowly add the pre-weighed LiPF₆ salt to the solvent mixture while stirring to achieve the target concentration (e.g., 1 M).

-

Continue stirring the solution until the LiPF₆ is completely dissolved. This may take several hours. The resulting electrolyte should be a clear, colorless liquid.

-

-

Storage:

-

Store the prepared electrolyte in a sealed, airtight container inside the glovebox to prevent any moisture contamination.

-

Protocol 2: 2032-Type Coin Cell Assembly

Objective: To assemble a 2032-type coin cell for electrochemical testing of the TTE-containing electrolyte.

Materials and Equipment:

-

Cathode: e.g., LiNi₀.₅Mn₁.₅O₄ or NCM811 coated on aluminum foil. A typical composition is 80 wt% active material, 10 wt% Super P conductive carbon, and 10 wt% polyvinylidene fluoride (PVDF) binder.[6]

-

Anode: Lithium metal foil (for half-cell configuration) or graphite coated on copper foil (for full-cell configuration).

-

Separator: Microporous polypropylene (PP) or polyethylene (PE) separator (e.g., Celgard 2325).

-

2032 coin cell components (casings, spacers, springs).

-

Prepared TTE-containing electrolyte.

-

Crimping machine.

-

Micropipette (10-100 µL).

-

Plastic tweezers.

Procedure:

-

Component Preparation:

-

Dry all electrodes and separators under vacuum at an appropriate temperature (e.g., 120°C for the cathode, 80°C for the separator) for at least 12 hours before transferring them into the glovebox.

-

-

Cell Stacking:

-

Place the cathode disc at the center of the bottom coin cell cap.

-

Dispense a few drops (approximately 20-30 µL) of the TTE-containing electrolyte onto the cathode surface to ensure it is well-wetted.

-

Place the separator on top of the wetted cathode.

-

Add another few drops of electrolyte onto the separator.

-

Carefully place the lithium metal or graphite anode on top of the separator.

-

Add a spacer, followed by the spring.

-

-

Crimping:

-

Place the top coin cell cap over the stacked components.

-

Transfer the assembled cell to the crimping machine and apply the appropriate pressure to seal the cell hermetically.

-

-

Resting:

-

Allow the assembled coin cell to rest for at least 12 hours at room temperature to ensure complete electrolyte wetting of the electrodes and separator before commencing electrochemical testing.

-

Protocol 3: Electrochemical Characterization

Objective: To evaluate the electrochemical performance of the assembled coin cell.

Equipment:

-

Multi-channel battery cycler.

-

Potentiostat with a frequency response analyzer for Electrochemical Impedance Spectroscopy (EIS).

A. Cyclic Voltammetry (CV):

-

Purpose: To determine the electrochemical stability window of the electrolyte.

-

Procedure:

-

Connect the coin cell to the potentiostat.

-

Set the voltage range appropriate for the high-voltage cathode, for example, 3.0 V to 4.9 V for LiNi₀.₅Mn₁.₅O₄.[1]

-

Apply a slow scan rate, typically 0.1 mV/s, to approximate equilibrium conditions.[1]

-

Perform 3-5 initial cycles to observe the formation and stability of the SEI and CEI.

-

B. Galvanostatic Cycling:

-

Purpose: To evaluate the cycling performance, coulombic efficiency, and rate capability.

-

Procedure:

-

Connect the coin cell to the battery cycler.

-

Formation Cycles: Cycle the cell at a low C-rate (e.g., C/10 or C/20) for the first 2-3 cycles within the designated voltage window to form a stable SEI.

-

Performance Cycling: Subsequently, cycle the cell at various C-rates (e.g., C/5, C/2, 1C, 2C) to assess rate capability. For long-term stability tests, cycle at a constant C-rate (e.g., 1C) for a desired number of cycles (e.g., 100, 500, or more).

-

C. Electrochemical Impedance Spectroscopy (EIS):

-

Purpose: To investigate the interfacial properties of the electrodes and the ionic conductivity of the electrolyte.

-

Procedure:

-

Connect the coin cell to the potentiostat.

-

Set the cell to a specific state of charge (SOC), often 50% or 100%.

-

Apply a small AC voltage amplitude (e.g., 5-10 mV).

-

Sweep a wide frequency range, typically from 100 kHz to 0.01 Hz.

-

Analyze the resulting Nyquist plot to determine the solution resistance, charge-transfer resistance, and other interfacial phenomena.

-

Mechanism of Performance Enhancement

The superior performance of TTE-containing electrolytes in high-voltage applications is primarily attributed to the formation of a stable and robust Solid Electrolyte Interphase (SEI) on the anode and a protective Cathode Electrolyte Interphase (CEI) on the cathode. The high fluorine content in TTE contributes to the formation of a LiF-rich interphase, which is known to be an excellent electronic insulator and an efficient Li⁺ conductor. This stable interphase suppresses the continuous decomposition of the electrolyte at high potentials, minimizes parasitic side reactions, and mitigates the dissolution of transition metals from the cathode, leading to improved cycling stability and coulombic efficiency.

Visualizations

Caption: Experimental workflow for evaluating TTE-containing electrolytes.

Caption: Mechanism of SEI and CEI formation with TTE-based electrolytes.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. oaepublish.com [oaepublish.com]

- 5. Frontiers | Fluorinated co-solvent electrolytes for high-voltage Ni-rich LiNi0.8Co0.1Mn0.1O2 (NCM811) positive electrodes [frontiersin.org]

- 6. Construction and Testing of Coin Cells of Lithium Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]

Cyclic voltammetry of electrolytes containing "2-Methyl-1-(1,1,2,2-tetrafluoroethoxy)propane"

Application Notes and Protocols for Cyclic Voltammetry of Fluorinated Ether Electrolytes

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific experimental data or protocols were found for the cyclic voltammetry of electrolytes containing "2-Methyl-1-(1,1,2,2-tetrafluoroethoxy)propane". This document provides detailed application notes and protocols for a structurally related and extensively studied fluorinated ether, 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE) , which serves as a representative example for this class of compounds in electrolyte formulations for high-voltage lithium-ion batteries.

Introduction

Fluorinated ethers are a promising class of co-solvents for electrolytes in high-energy-density lithium-ion batteries. Their primary advantage lies in their high anodic stability, which is crucial for the development of batteries operating at high voltages (e.g., up to 5V). The inclusion of electron-withdrawing fluorine atoms enhances the oxidative stability of the solvent molecules.[1][2] This application note details the use of cyclic voltammetry (CV) to characterize the electrochemical stability window of electrolytes containing 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE).

Cyclic voltammetry is a potentiodynamic electrochemical technique used to investigate the electrochemical properties of a solution, particularly to determine the oxidation and reduction potentials of a substance. By measuring the current that develops in an electrochemical cell under conditions where voltage is swept in a cyclic manner, one can determine the electrochemical stability window of an electrolyte.

Physicochemical and Electrochemical Properties

The addition of TTE as a co-solvent significantly impacts the properties of the electrolyte. While it enhances the oxidative stability, it can also affect other parameters such as ionic conductivity.

Data Presentation

Table 1: Comparison of Physicochemical Properties of a Base Electrolyte vs. a TTE-Containing Electrolyte.

| Property | Base Electrolyte (1 M LiPF₆ in EC/DMC, 3:7 by volume) | TTE-Containing Electrolyte (1 M LiPF₆ in FEC/DMC/EMC/TTE, 2:3:1:4 by volume) | Reference |

| Ionic Conductivity | 11.56 mS cm⁻¹ | 6.50 mS cm⁻¹ | [3] |

| Flammability | Higher | Lower | [1] |

Table 2: Electrochemical Stability of TTE-Containing Electrolytes.

| Electrolyte Composition | Working Electrode | Anodic Stability Limit (vs. Li/Li⁺) | Reference |

| 1 M LiPF₆ in FEC/DMC/EMC/TTE (2:3:1:4 by volume) | Pt microelectrode | ~5.5 V | [3][4] |

| 1 M LiPF₆ in TTE/DMC (1:2 by weight) | Pt electrode | ~6.2 V | [5] |

EC: Ethylene Carbonate, DMC: Dimethyl Carbonate, FEC: Fluoroethylene Carbonate, EMC: Ethyl Methyl Carbonate, TTE: 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether.

Experimental Protocols

This section provides a detailed methodology for performing cyclic voltammetry to determine the electrochemical stability window of a TTE-containing electrolyte.

Electrolyte Preparation

-